molecular formula C25H18ClFN4O3 B11438298 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11438298
M. Wt: 476.9 g/mol
InChI Key: QMRLTGNJTITHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H18ClFN4O3 and its molecular weight is 476.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the quinazoline core followed by the introduction of oxadiazole and other substituents. The structural complexity allows for various modifications that can enhance biological efficacy. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with increased antimicrobial activity.

The compound acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, enzymes critical for bacterial DNA replication. This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their broad-spectrum activity against various bacterial strains.

In Vitro Studies

In a study evaluating the antimicrobial properties of quinazoline derivatives, including our compound of interest, it was found that several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. Notably:

  • Inhibition Zones : The most active compounds showed inhibition zones ranging from 10 to 13 mm against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentrations (MIC) : MIC values were reported between 70 to 80 mg/mL for various strains, indicating moderate efficacy compared to standard antibiotics like ampicillin .
CompoundTarget StrainInhibition Zone (mm)MIC (mg/mL)
Compound 15Staphylococcus aureus1280
Compound 14aCandida albicans1370
Compound 14bE. coli1075

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been evaluated against various cancer cell lines using MTT assays to determine cytotoxic effects:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Results : The compound demonstrated significant cytotoxicity at concentrations of 10 and 100 μM against HeLa cells, suggesting potential as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar quinazoline derivatives:

  • Antiviral Activity : A related quinazoline derivative was tested for antiviral properties against vaccinia and adenovirus, showing promising results with EC50 values significantly lower than standard antiviral agents .
  • Structure-Activity Relationships (SAR) : Research indicates that modifications at specific positions on the quinazoline ring significantly affect biological activity. For instance, substituents such as halogens or alkyl groups can enhance antimicrobial potency or selectivity against cancer cells .
  • Comparative Studies : In comparative studies with other known compounds, derivatives containing oxadiazole showed enhanced antibacterial properties compared to those without this moiety .

Properties

Molecular Formula

C25H18ClFN4O3

Molecular Weight

476.9 g/mol

IUPAC Name

1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H18ClFN4O3/c1-14-7-8-15(2)21(11-14)31-24(32)17-5-3-4-6-20(17)30(25(31)33)13-22-28-23(29-34-22)16-9-10-18(26)19(27)12-16/h3-12H,13H2,1-2H3

InChI Key

QMRLTGNJTITHHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.